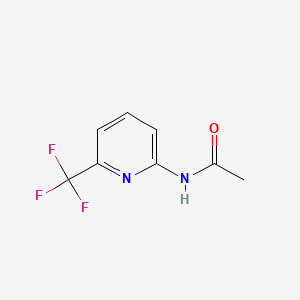
N-(6-(Trifluoromethyl)pyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-(Trifluoromethyl)pyridin-2-yl)acetamide” is a chemical compound that belongs to the class of organic compounds known as carboximidic acids . These are organic acids with the general formula RC(=N)-OH (R=H, organic group) . It contains a trifluoromethyl group and a pyridine ring, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “N-(6-(Trifluoromethyl)pyridin-2-yl)acetamide”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “N-(6-(Trifluoromethyl)pyridin-2-yl)acetamide” is characterized by the presence of a fluorine atom and a pyridine in its structure . It contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Aplicaciones Científicas De Investigación
-
Agrochemical and Pharmaceutical Industries
- Summary of Application : TFMP and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The specific methods of application are not detailed in the sources, but it’s mentioned that TFMP derivatives are used in various agrochemicals and pharmaceuticals .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Pesticide Development
- Summary of Application : TFMP and its intermediates are important ingredients for the development of agrochemical compounds .
- Methods of Application : The specific methods of application are not detailed in the sources, but it’s mentioned that TFMP derivatives are used in various pesticides .
- Results or Outcomes : With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production .
-
Dyestuff Field
- Summary of Application : TFMP and its derivatives are used as raw materials and intermediates in the dyestuff field .
- Methods of Application : The specific methods of application are not detailed in the sources, but it’s mentioned that TFMP derivatives are used in various dyes .
- Results or Outcomes : The use of TFMP derivatives in dyes can enhance the color and durability of the dye .
-
Development of Fluorinated Organic Chemicals
- Summary of Application : TFMP and its derivatives have made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible .
- Methods of Application : The specific methods of application are not detailed in the sources, but it’s mentioned that TFMP derivatives are used in the development of fluorinated organic chemicals .
- Results or Outcomes : The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
-
Animal Health Products
- Summary of Application : Several TFMP derivatives are used in the animal health industry .
- Methods of Application : The specific methods of application are not detailed in the sources, but it’s mentioned that TFMP derivatives are used in various animal health products .
- Results or Outcomes : Two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Pesticide Development for Specific Crops
- Summary of Application : TFMP derivatives are used in the development of specific pesticides for crops like potatoes .
- Methods of Application : The specific methods of application include an in-furrow soil treatment at planting followed by one foliar application .
- Results or Outcomes : The use of TFMP derivatives in pesticides helps in maintaining crop production .
-
Pest Control
- Summary of Application : TFMP derivatives, due to the presence of fluorine and pyridine structure, result in superior pest control properties when compared to traditional phenyl-containing insecticides .
- Methods of Application : The specific methods of application are not detailed in the sources, but it’s mentioned that TFMP derivatives are used in various pesticides .
- Results or Outcomes : The use of TFMP derivatives in pesticides helps in maintaining crop production .
-
Collagen Production Suppression
- Summary of Application : Certain TFMP derivatives have shown potential effects on suppressing the production of collagen in vitro .
- Methods of Application : The specific methods of application are not detailed in the sources, but it’s mentioned that certain TFMP derivatives are used in vitro .
- Results or Outcomes : The use of certain TFMP derivatives has shown potential effects on suppressing the production of collagen .
Propiedades
IUPAC Name |
N-[6-(trifluoromethyl)pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c1-5(14)12-7-4-2-3-6(13-7)8(9,10)11/h2-4H,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTVTHHBFDMMTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=N1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716547 |
Source


|
| Record name | N-[6-(Trifluoromethyl)pyridin-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(Trifluoromethyl)pyridin-2-yl)acetamide | |
CAS RN |
1291487-27-8 |
Source


|
| Record name | N-[6-(Trifluoromethyl)pyridin-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

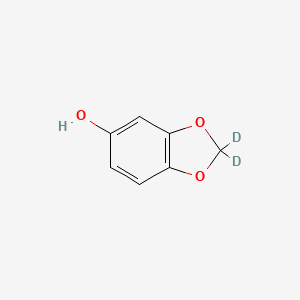

![(3S,8R,9S,10R,17S)-10,17-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571539.png)


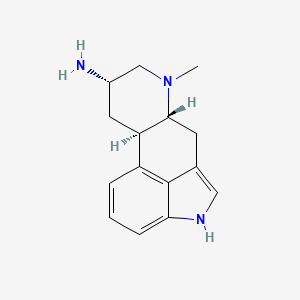


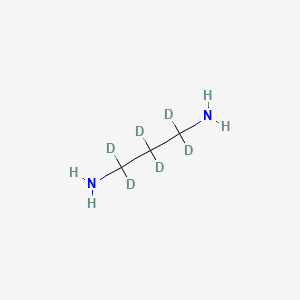
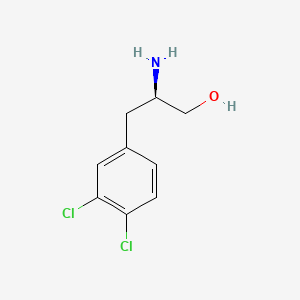
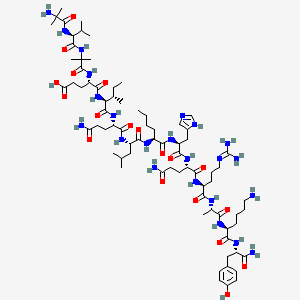

![5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B571560.png)